molecular formula C21H22N2O3 B14867088 3-(4-Isobutylphenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

3-(4-Isobutylphenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B14867088
M. Wt: 350.4 g/mol
InChI Key: ABXXSGPSFOOZLW-UHFFFAOYSA-N
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Description

3-(4-Isobutylphenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with isobutylphenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isobutylphenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-isobutylbenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isobutylphenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic rings.

Scientific Research Applications

3-(4-Isobutylphenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has found applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly for conditions involving inflammation and pain.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Isobutylphenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar isobutylphenyl group.

    Celecoxib: Another NSAID with a pyrazole ring, used for its anti-inflammatory and analgesic properties.

Uniqueness

3-(4-Isobutylphenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both isobutylphenyl and methoxyphenyl groups on the pyrazole ring. This structural feature may contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C21H22N2O3/c1-14(2)12-15-4-6-16(7-5-15)19-13-20(21(24)25)23(22-19)17-8-10-18(26-3)11-9-17/h4-11,13-14H,12H2,1-3H3,(H,24,25)

InChI Key

ABXXSGPSFOOZLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)OC

Origin of Product

United States

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